N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine” is a chemical compound with the molecular formula C6H8N2S . It has a molecular weight of 140.206 .
Molecular Structure Analysis
The InChI code for “5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine” is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8) .
Physical And Chemical Properties Analysis
“5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine” has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC . Its flash point is 132.5±18.7 °C .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has shown that certain derivatives of cyclopenta[d]thiazol exhibit significant anticancer properties. For instance, dehydroabietic acid derivatives with thiadiazole, pyridine, and amide moieties have demonstrated the ability to intercalate with DNA, showing selective cytotoxicity towards cancer cells. One of these compounds even exhibited stronger antiproliferative effects than clinically used cisplatin and oxaliplatin in the A431 cell line (Li et al., 2020).
Kinase Inhibition
Compounds with a similar structure to N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide have been identified as potent inhibitors of Src/Abl kinases. These inhibitors show promising antiproliferative activity against various hematological and solid tumor cell lines. For example, a particular compound demonstrated complete tumor regressions with low toxicity in a chronic myelogenous leukemia (CML) model (Lombardo et al., 2004).
Synthesis of Macrocyclic Antibiotics
The chemical structure central to N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide has been utilized in synthesizing macrocyclic antibiotics. For instance, the synthesis of the main central 2,3,6-trisubstituted pyridine skeleton of cyclothiazomycin, a macrobicyclic antibiotic, involves similar thiazole-based compounds (Shin et al., 2002).
Heterocyclic Assembly Formation
The use of 2-(1,3-thiazolidin-2-ylidene)acetamides in cyclocondensation reactions has led to the formation of new heterocyclic assemblies, such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This research shows the potential of using derivatives of cyclopenta[d]thiazol in creating novel chemical structures (Obydennov et al., 2017).
Antibacterial and Antifungal Properties
There is evidence of antibacterial and antifungal properties in compounds related to N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide. For example, thiazole-based heterocyclic amides have been synthesized and shown to exhibit good antimicrobial activity against various microorganisms, suggesting potential pharmacological applications (Çakmak et al., 2022).
Eigenschaften
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-12-7-9-13(10-8-12)26(23,24)21-11-3-5-15(21)17(22)20-18-19-14-4-2-6-16(14)25-18/h7-10,15H,2-6,11H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIADZBLVQXLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=C(S3)CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.